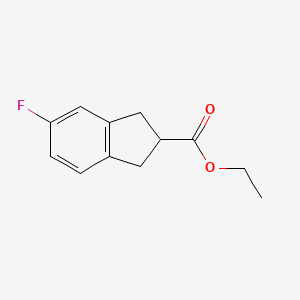
4-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Isoxazole Derivatives in Scientific Research
Isoxazole derivatives, like the one mentioned in your query, are known for their wide range of applications in pharmaceutical and materials science due to their unique structural and electronic properties. For example, isoxazoles prepared by catalytic condensation of primary nitro compounds with terminal acetylenes using a copper/base catalytic system have shown significant promise in synthetic chemistry. These processes allow for the creation of 3,5-disubstituted isoxazoles, which are valuable for their diverse chemical and biological properties (Baglieri et al., 2016).
Furan Derivatives in Scientific Research
Compounds containing furan rings, like the furan component in the queried compound, are essential in organic chemistry and pharmaceuticals due to their biological activity and their role in constructing complex molecular architectures. Studies have explored the synthesis and applications of furan derivatives, highlighting their potential in developing new materials and drugs. For instance, the synthesis and in vitro antiprotozoal activities of dicationic 3,5-diphenylisoxazoles, which are structurally related to furan derivatives, have been studied, indicating their potential as antiprotozoal agents (Patrick et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-9-19(12-5-2-1-4-10(12)17-15)16(21)11-8-14(23-18-11)13-6-3-7-22-13/h1-8H,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGCWFKTWOPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
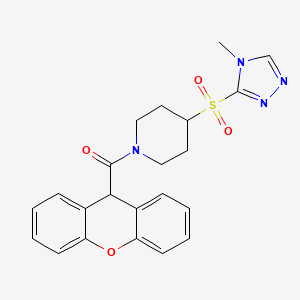
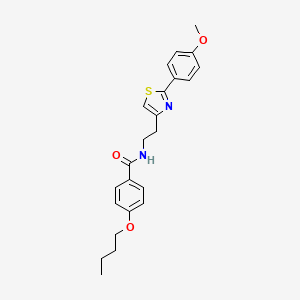
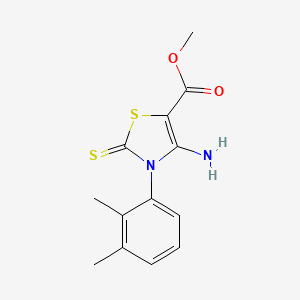
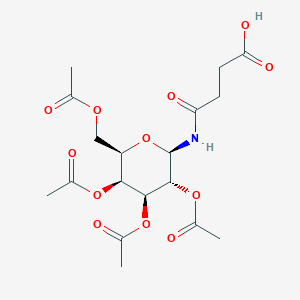
![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)
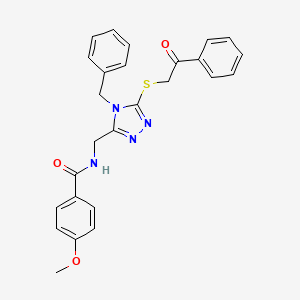

![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2433953.png)
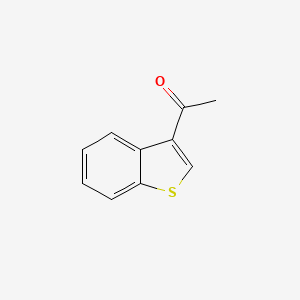
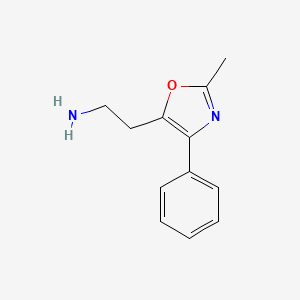

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide](/img/structure/B2433958.png)
![6-butyl-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433959.png)
